Ferrocenium tetrafluoroborate, technical grade
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Overview
Description
Ferrocenium tetrafluoroborate: is an organometallic compound with the formula C10H10BF4Fe . It is composed of the cation [Fe(C5H5)2]+ and the tetrafluoroborate anion BF4- . This compound is commonly used in chemical synthesis as a Lewis acid catalyst, one-electron oxidant, and electron donor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrocenium tetrafluoroborate can be prepared by oxidizing ferrocene with ferric salts followed by the addition of fluoroboric acid. Other oxidants such as nitrosyl tetrafluoroborate can also be used .
Industrial Production Methods: The industrial production of ferrocenium tetrafluoroborate typically involves the oxidation of ferrocene using ferric salts in the presence of fluoroboric acid. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ferrocenium tetrafluoroborate undergoes various types of reactions, including:
Oxidation: It acts as an oxidizing agent in the synthesis of monocationic cobalt (II) complexes.
Lewis Acid Catalysis: It serves as a Lewis acid catalyst in epoxide ring-opening reactions and activates carbonyl groups for addition or cycloaddition reactions.
Redox Reactions: It is used as a reversible redox reagent between stannole dianion and bistannole-1,2-dianion.
Common Reagents and Conditions:
Oxidation: Commonly used reagents include ferric salts and nitrosyl tetrafluoroborate.
Lewis Acid Catalysis: Conditions typically involve the presence of epoxides or carbonyl compounds.
Major Products:
Oxidation: Monocationic cobalt (II) complexes.
Lewis Acid Catalysis: Various addition or cycloaddition products.
Scientific Research Applications
Ferrocenium tetrafluoroborate has a wide range of applications in scientific research, including:
Mechanism of Action
Ferrocenium tetrafluoroborate exerts its effects through its ability to act as a Lewis acid catalyst and one-electron oxidant. The molecular targets and pathways involved include:
Lewis Acid Catalysis: It activates carbonyl groups for addition or cycloaddition reactions.
Redox Reactions: It facilitates electron transfer processes by acting as an electron donor.
Comparison with Similar Compounds
Ferrocene: The reduced form of ferrocenium tetrafluoroborate, used as a reference in electrochemistry.
Ferrocenium hexafluorophosphate: A related compound with similar properties and applications.
Uniqueness: Ferrocenium tetrafluoroborate is unique due to its high stability, solubility in organic solvents, and versatility as a Lewis acid catalyst and one-electron oxidant .
Properties
Molecular Formula |
C10H10BF4Fe- |
---|---|
Molecular Weight |
272.84 g/mol |
InChI |
InChI=1S/2C5H5.BF4.Fe/c2*1-2-4-5-3-1;2-1(3,4)5;/h2*1-5H;;/q;;-1; |
InChI Key |
GUCCGTJDSMWFAU-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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